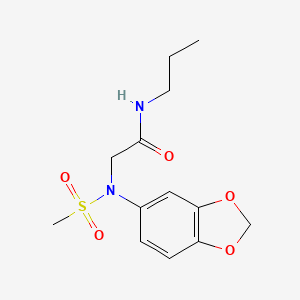![molecular formula C20H21NO5 B4931582 dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)
dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is a chemical compound that is widely used in scientific research. It is also known as DPT, and its molecular formula is C23H23NO4. This compound is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for proper nerve function. By inhibiting these enzymes, dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is its versatility in medicinal chemistry and drug discovery. It can be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also relatively easy to synthesize and purify, which makes it a popular choice for lab experiments.
However, there are also some limitations to the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate in scientific research. One of the main areas of focus is the development of new compounds based on this scaffold with improved efficacy and safety profiles. Another area of focus is the study of its mechanism of action and its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the use of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate as a tool for studying the structure and function of enzymes involved in neurotransmitter metabolism.
Métodos De Síntesis
The synthesis of dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate involves the reaction between 2-phenylbutanoyl chloride and dimethyl terephthalate. This reaction is catalyzed by a base, such as triethylamine or pyridine, and is carried out in an organic solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate is used in various fields of scientific research. It is primarily used in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel compounds with potential therapeutic applications. It is also used in pharmacology to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
dimethyl 2-(2-phenylbutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-4-15(13-8-6-5-7-9-13)18(22)21-17-12-14(19(23)25-2)10-11-16(17)20(24)26-3/h5-12,15H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLEOXYAQMIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)


![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)